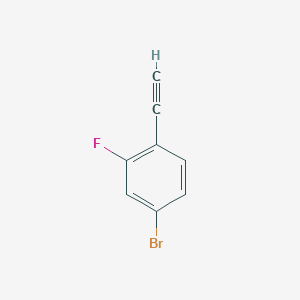

4-Bromo-1-ethynyl-2-fluorobenzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-1-ethynyl-2-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrF/c1-2-6-3-4-7(9)5-8(6)10/h1,3-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSZIITDRDIHDAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=C(C=C(C=C1)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20393325 | |

| Record name | 4-bromo-1-ethynyl-2-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20393325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

302912-33-0 | |

| Record name | 4-bromo-1-ethynyl-2-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20393325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-bromo-1-ethynyl-2-fluorobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Bromo-1-ethynyl-2-fluorobenzene: Properties, Synthesis, and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-1-ethynyl-2-fluorobenzene is a trifunctional aromatic building block of significant interest in the fields of medicinal chemistry, materials science, and synthetic organic chemistry. Its unique arrangement of a reactive terminal alkyne, a versatile brominated site for cross-coupling, and a fluorine atom for modulating electronic and pharmacokinetic properties makes it a highly valuable intermediate for the synthesis of complex molecular architectures. The strategic placement of these functionalities allows for sequential and site-selective reactions, providing a powerful tool for the construction of novel organic molecules. This guide offers a comprehensive overview of its chemical properties, a detailed protocol for its synthesis, an analysis of its reactivity, and a discussion of its applications in modern drug discovery.

Physicochemical and Spectroscopic Properties

The inherent chemical characteristics of this compound dictate its behavior in synthetic transformations and its potential applications. A summary of its key properties is provided below.

Core Chemical Properties

| Property | Value | Source |

| Molecular Formula | C₈H₄BrF | --INVALID-LINK--[1] |

| Molecular Weight | 199.02 g/mol | --INVALID-LINK--[1] |

| IUPAC Name | This compound | --INVALID-LINK--[1] |

| CAS Number | 657427-46-8 | --INVALID-LINK--[1] |

| Canonical SMILES | C#CC1=C(C=C(C=C1)Br)F | --INVALID-LINK--[1] |

| Appearance | Expected to be a solid at room temperature | General knowledge |

Predicted Spectroscopic Profile

¹H NMR Spectroscopy (Predicted): The proton NMR spectrum is expected to show distinct signals for the aromatic and acetylenic protons. The aromatic region will display a complex splitting pattern due to the fluorine and bromine substituents. The acetylenic proton will appear as a singlet.

-

Aromatic Protons (3H): Expected in the range of 7.0-7.6 ppm. The protons on the fluorinated ring will exhibit coupling to the adjacent fluorine atom (¹⁹F-¹H coupling), in addition to proton-proton coupling.

-

Acetylenic Proton (1H): Expected as a singlet around 3.0-3.5 ppm.

¹³C NMR Spectroscopy (Predicted): The carbon NMR spectrum will be characterized by signals for the two sp-hybridized alkyne carbons and the six sp²-hybridized aromatic carbons. The carbon atoms on the benzene ring will show coupling with the fluorine atom (¹⁹F-¹³C coupling), with the magnitude of the coupling constant decreasing with the number of bonds separating the carbon and fluorine atoms.

-

Aromatic Carbons (6C): Expected in the range of 110-140 ppm. The carbon directly attached to the fluorine will show a large one-bond C-F coupling constant.

-

Alkyne Carbons (2C): Expected in the range of 80-95 ppm.

FT-IR Spectroscopy (Predicted): The infrared spectrum will provide key information about the functional groups present in the molecule.

-

C-H stretch (alkyne): A sharp, characteristic peak is expected around 3300 cm⁻¹.[2]

-

C≡C stretch (alkyne): A weak to medium intensity peak is expected in the range of 2100-2150 cm⁻¹.[2]

-

C-F stretch: A strong absorption band is anticipated in the region of 1200-1250 cm⁻¹.[2]

-

C-Br stretch: A peak in the fingerprint region, typically between 500-600 cm⁻¹, is expected.

-

Aromatic C-H and C=C stretches: These will be present in their characteristic regions.

Mass Spectrometry (Predicted): The mass spectrum will show a characteristic isotopic pattern for a molecule containing one bromine atom, with two peaks of nearly equal intensity separated by 2 m/z units (M+ and M+2).[3]

-

Molecular Ion (M+): Expected at m/z ≈ 198 and 200.

-

Fragmentation: Fragmentation patterns would likely involve the loss of the bromine atom, the fluorine atom, and the acetylene group.

Synthesis of this compound

The synthesis of this compound can be efficiently achieved through a two-step sequence involving a Sonogashira coupling followed by a deprotection step. This method leverages the differential reactivity of the halogens in a suitable precursor. A highly practical starting material is 4-bromo-2-fluoro-1-iodobenzene, where the more reactive C-I bond can be selectively coupled, leaving the C-Br bond intact for further transformations.[4][5][6]

Proposed Synthetic Pathway

Caption: Proposed synthesis of this compound.

Step-by-Step Experimental Protocol

Step 1: Sonogashira Coupling of 4-Bromo-2-fluoro-1-iodobenzene with Ethynyltrimethylsilane

This step involves the palladium and copper co-catalyzed cross-coupling of the aryl iodide with trimethylsilylacetylene. The trimethylsilyl group serves as a protecting group for the terminal alkyne.

-

To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 4-bromo-2-fluoro-1-iodobenzene (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.02 eq), and copper(I) iodide (CuI, 0.04 eq).

-

Add anhydrous triethylamine (Et₃N, 5 mL per mmol of the aryl iodide) via syringe.

-

To the stirred suspension, add ethynyltrimethylsilane (1.2 eq) dropwise.

-

Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of celite to remove the catalysts.

-

Wash the filtrate with saturated aqueous ammonium chloride solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield 4-bromo-2-fluoro-1-((trimethylsilyl)ethynyl)benzene.

Step 2: Deprotection of the Trimethylsilyl Group

The removal of the trimethylsilyl protecting group is typically achieved under mild basic conditions.

-

Dissolve the silyl-protected intermediate (1.0 eq) in methanol (10 mL per mmol).

-

Add potassium carbonate (K₂CO₃, 2.0 eq) to the solution.

-

Stir the mixture at room temperature for 1-3 hours, monitoring the reaction by TLC.

-

Once the starting material is consumed, concentrate the mixture under reduced pressure to remove most of the methanol.

-

Add water to the residue and extract with diethyl ether (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the final product, this compound.

Chemical Reactivity and Synthetic Applications

The utility of this compound stems from its three distinct reactive sites, which can be addressed with high selectivity.

Sonogashira Coupling at the Bromine Position

The C-Br bond can readily participate in a second Sonogashira coupling, allowing for the synthesis of unsymmetrical diarylacetylenes. This reaction is a cornerstone of modern organic synthesis.[7]

Caption: Sonogashira coupling of this compound.

Exemplary Protocol:

-

In a Schlenk flask under an inert atmosphere, combine this compound (1.0 eq), the desired terminal alkyne (1.1 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and CuI (0.1 eq).

-

Add an anhydrous solvent such as toluene or THF, followed by a base like triethylamine or diisopropylethylamine (2-3 eq).

-

Heat the reaction mixture to 60-80 °C and stir until the starting material is consumed (monitor by TLC or GC-MS).

-

Work-up the reaction as described in the synthesis section (filtration, extraction, and drying).

-

Purify the product by column chromatography or recrystallization.

Cycloaddition Reactions of the Alkyne

The terminal alkyne functionality is a versatile handle for various cycloaddition reactions, providing access to a wide range of heterocyclic and carbocyclic systems.

-

[3+2] Cycloaddition (Huisgen Cycloaddition): Reaction with azides, catalyzed by copper(I), yields 1,2,3-triazoles. This "click chemistry" reaction is highly efficient and widely used in drug discovery and bioconjugation.[8]

-

[4+2] Cycloaddition (Diels-Alder Reaction): The alkyne can act as a dienophile in Diels-Alder reactions with suitable dienes, leading to the formation of six-membered rings.[9]

Role in Medicinal Chemistry

The incorporation of fluorine into drug candidates is a well-established strategy to enhance metabolic stability, improve lipophilicity, and increase binding affinity.[10][11][12] The this compound scaffold provides a platform to introduce a fluorinated phenyl group into a larger molecule, while the alkyne and bromine moieties serve as points for further elaboration to build complex, biologically active compounds. This building block is particularly valuable for the synthesis of kinase inhibitors, GPCR modulators, and other targeted therapies where the aryl alkyne motif is a common feature.

Safety and Handling

This compound is classified as a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood.

GHS Hazard Statements:

-

Harmful if swallowed (Acute Toxicity, Oral, Category 4).

-

Causes skin irritation (Skin Irritation, Category 2).

-

Causes serious eye irritation (Eye Irritation, Category 2A).

-

May cause respiratory irritation (Specific Target Organ Toxicity, Single Exposure, Category 3).

Recommended Personal Protective Equipment (PPE):

-

Safety goggles or a face shield.

-

Chemical-resistant gloves (e.g., nitrile).

-

A lab coat.

-

Use in a fume hood to avoid inhalation of dust or vapors.

In case of exposure, seek immediate medical attention. For detailed safety information, consult the Safety Data Sheet (SDS) from the supplier.

Conclusion

This compound is a versatile and powerful building block for organic synthesis. Its trifunctional nature allows for a range of selective transformations, making it an invaluable tool for the construction of complex molecules, particularly in the context of drug discovery and materials science. A sound understanding of its properties, synthesis, and reactivity, as detailed in this guide, is essential for leveraging its full potential in research and development.

References

- 1. 4-Bromo-2-ethynyl-1-fluorobenzene | C8H4BrF | CID 53422396 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. irphouse.com [irphouse.com]

- 3. youtube.com [youtube.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. 4-Bromo-2-fluoro-1-iodobenzene | The Antirrhinum [antirrhinum.net]

- 6. 4-Bromo-1-fluoro-2-iodobenzene | C6H3BrFI | CID 2782750 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. researchgate.net [researchgate.net]

- 10. Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis and Applications of Selected Fluorine-Containing Fluorophores - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

The Strategic Synthon: A Technical Guide to 4-Bromo-1-ethynyl-2-fluorobenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Unassuming Architect of Complex Molecules

In the landscape of modern organic synthesis, the strategic importance of functionalized building blocks cannot be overstated. Among these, 4-Bromo-1-ethynyl-2-fluorobenzene (CAS Number 657427-46-8) emerges as a pivotal intermediate, a testament to the power of precisely arranged functional groups on an aromatic scaffold.[1] Its unique trifecta of a reactive bromo group, a versatile ethynyl moiety, and an electron-withdrawing fluoro substituent makes it a highly sought-after synthon in the construction of complex molecules, particularly in the realms of medicinal chemistry and materials science.[2] This guide provides an in-depth technical overview of its synthesis, properties, and key applications, offering field-proven insights for professionals engaged in cutting-edge research and development.

Physicochemical Properties and Safety Data

A thorough understanding of a compound's physical and chemical characteristics is fundamental to its effective and safe utilization in a laboratory setting. The properties of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 657427-46-8 | PubChem[1] |

| Molecular Formula | C₈H₄BrF | PubChem[1] |

| Molecular Weight | 199.02 g/mol | PubChem[1] |

| IUPAC Name | 4-bromo-2-ethynyl-1-fluorobenzene | PubChem[1] |

| SMILES | C#CC1=C(C=CC(=C1)Br)F | PubChem[1] |

| Appearance | Solid (typical) | |

| Storage | Inert atmosphere, 2-8°C | BLD Pharm |

Safety and Handling: this compound is classified as harmful if swallowed, causes skin irritation, and causes serious eye irritation. It may also cause respiratory irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

Synthesis of this compound: A Two-Step Approach

The most logical and efficient synthetic route to this compound involves a two-step sequence starting from a readily available precursor, 4-bromo-2-fluoro-1-iodobenzene. This strategy leverages the differential reactivity of the iodo and bromo substituents in palladium-catalyzed cross-coupling reactions. The general workflow is depicted below.

References

An In-Depth Technical Guide to 4-Bromo-1-ethynyl-2-fluorobenzene

Prepared for: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 4-Bromo-1-ethynyl-2-fluorobenzene, a key building block in modern synthetic chemistry. Its unique trifunctionalized structure makes it a valuable intermediate in the development of novel pharmaceuticals and advanced materials.

Section 1: Core Molecular Data

This compound is a substituted aromatic compound with a distinct arrangement of bromo, ethynyl, and fluoro groups. This substitution pattern provides a versatile platform for a variety of chemical transformations.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₈H₄BrF | [1][2][3] |

| Molecular Weight | 199.02 g/mol | [1][2] |

| CAS Number | 302912-33-0 | [1] |

| Appearance | Solid | [3] |

| Purity | ≥97% | [1] |

| SMILES | C#CC1=C(C=C(C=C1)Br)F | [1] |

| InChI | InChI=1S/C8H4BrF/c1-2-6-5-7(9)3-4-8(6)10/h1,3-5H | [2] |

Note: The isomeric compound, 4-Bromo-2-ethynyl-1-fluorobenzene, has a different CAS number (657427-46-8) but the same molecular formula and weight.[2][4]

Section 2: Synthesis and Mechanistic Insights

The synthesis of this compound and its isomers typically involves a Sonogashira coupling reaction. This palladium-catalyzed cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds between a terminal alkyne and an aryl halide.

Key Experimental Workflow: Sonogashira Coupling

The synthesis often starts from a dihalogenated fluorobenzene, such as 4-bromo-2-fluoro-1-iodobenzene.[5] The greater reactivity of the carbon-iodine bond compared to the carbon-bromine bond allows for selective reaction at the iodine-substituted position.

Diagram 1: Generalized Sonogashira Coupling Workflow

Caption: Generalized workflow for the synthesis of this compound via Sonogashira coupling.

Causality in Experimental Choices:

-

Catalyst System: The combination of a palladium catalyst and a copper(I) co-catalyst is crucial. The palladium complex facilitates the oxidative addition of the aryl halide, while the copper acetylide intermediate is key to the transmetalation step.

-

Inert Atmosphere: The use of an inert atmosphere is essential to prevent the oxidation of the palladium catalyst and the dimerization of the terminal alkyne (Glaser coupling).

-

Base: An amine base is used to neutralize the hydrogen halide formed during the reaction and to facilitate the formation of the copper acetylide.

Section 3: Applications in Drug Discovery and Materials Science

The strategic placement of three distinct functional groups on the benzene ring of this compound makes it a highly valuable building block.

Diagram 2: Molecular Scaffolding Potential

Caption: Reactivity and modulatory roles of the functional groups in this compound.

-

Pharmaceuticals: The ethynyl group is a privileged structure in medicinal chemistry, known to enhance binding to a variety of protein targets.[6] The bromo and fluoro substituents allow for the introduction of additional pharmacophores and can improve metabolic stability. The bromine atom, in particular, can participate in halogen bonding, which can influence drug-target interactions.[7] This compound serves as a key intermediate in the synthesis of complex molecules for drug discovery.[8]

-

Materials Science: The rigid, linear nature of the ethynyl group makes this molecule a candidate for the synthesis of organic electronic materials, such as conjugated polymers and liquid crystals.

Section 4: Analytical Characterization and Quality Control

Ensuring the purity and identity of this compound is critical for its successful application in synthesis. A combination of spectroscopic and chromatographic techniques is employed.

Table 2: Key Analytical Techniques and Expected Data

| Technique | Purpose | Expected Observations |

| ¹H NMR | Structural Elucidation | Signals corresponding to the acetylenic proton and aromatic protons. Coupling patterns will be influenced by the fluorine and bromine atoms. |

| ¹³C NMR | Carbon Skeleton Confirmation | Resonances for the two acetylenic carbons and the six aromatic carbons, with splitting patterns due to carbon-fluorine coupling. |

| Mass Spectrometry (MS) | Molecular Weight Verification | A molecular ion peak corresponding to the exact mass of the molecule, with a characteristic isotopic pattern due to the presence of bromine. |

| Infrared (IR) Spectroscopy | Functional Group Identification | Characteristic absorption bands for the C≡C-H stretch (around 3300 cm⁻¹) and the C≡C stretch (around 2100 cm⁻¹). |

| Gas Chromatography (GC) | Purity Assessment | A single major peak indicating the purity of the compound. |

Note: Spectroscopic data for related compounds can be found in resources like ChemicalBook.[9]

Section 5: Safety and Handling

As with any laboratory chemical, proper handling procedures must be followed to ensure safety.

-

Handling: Use in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.[10]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[4][11]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

GHS Hazard Information: While specific GHS classification for this compound is not detailed in the provided search results, related compounds like 4-bromo-2-ethynyl-1-fluorobenzene are classified as harmful if swallowed, causing skin and eye irritation, and may cause respiratory irritation.[2] Similar precautions should be taken.

References

- 1. cenmed.com [cenmed.com]

- 2. 4-Bromo-2-ethynyl-1-fluorobenzene | C8H4BrF | CID 53422396 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Benzene, 1-bromo-4-ethynyl-2-fluoro- | CymitQuimica [cymitquimica.com]

- 4. 657427-46-8|4-Bromo-2-ethynyl-1-fluorobenzene|BLD Pharm [bldpharm.com]

- 5. nbinno.com [nbinno.com]

- 6. Acetylene Group, Friend or Foe in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. jms.ump.edu.pl [jms.ump.edu.pl]

- 8. 2-Bromo-1-ethynyl-4-fluorobenzene [myskinrecipes.com]

- 9. 4-Bromo-2-fluoro-1-iodobenzene(105931-73-5) 1H NMR spectrum [chemicalbook.com]

- 10. echemi.com [echemi.com]

- 11. tcichemicals.com [tcichemicals.com]

An In-Depth Technical Guide to the Synthesis of 4-Bromo-1-ethynyl-2-fluorobenzene from 1,4-dibromo-2-fluorobenzene

Introduction: The Significance of 4-Bromo-1-ethynyl-2-fluorobenzene in Modern Drug Discovery

This compound is a versatile synthetic intermediate of significant interest to the pharmaceutical and agrochemical industries. Its unique trifunctional nature, featuring a reactive ethynyl group, a bromine atom amenable to further cross-coupling reactions, and a fluorine atom, makes it a valuable building block for the construction of complex molecular architectures. The strategic placement of these functionalities allows for sequential and site-selective modifications, providing a powerful tool for medicinal chemists in the development of novel therapeutic agents. The fluorinated phenyl ring, in particular, is a common motif in many modern drugs, often enhancing metabolic stability and binding affinity. This guide provides a comprehensive overview of the synthesis of this compound from the readily available starting material, 1,4-dibromo-2-fluorobenzene, with a focus on the underlying chemical principles and practical experimental considerations.

Synthetic Strategy: A Two-Step Approach via Sonogashira Coupling and Deprotection

The most efficient and widely employed synthetic route to this compound from 1,4-dibromo-2-fluorobenzene involves a two-step sequence:

-

Site-Selective Sonogashira Coupling: A palladium-catalyzed cross-coupling reaction between 1,4-dibromo-2-fluorobenzene and a protected acetylene equivalent, typically trimethylsilylacetylene (TMSA). The key to this step is achieving mono-alkynylation with high regioselectivity.

-

Deprotection: Removal of the trimethylsilyl (TMS) protecting group to unveil the terminal alkyne functionality.

This strategy leverages the well-established and robust nature of the Sonogashira coupling reaction, while the use of a protecting group for the acetylene prevents undesirable side reactions.

Part 1: Site-Selective Sonogashira Coupling of 1,4-dibromo-2-fluorobenzene

The Sonogashira coupling is a powerful carbon-carbon bond-forming reaction between a vinyl or aryl halide and a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst.[1] In the case of 1,4-dibromo-2-fluorobenzene, the challenge lies in achieving selective reaction at one of the two bromine atoms.

Understanding the Regioselectivity

Research has shown that the Sonogashira coupling of 1,4-dibromo-2-fluorobenzene proceeds with very good site-selectivity, favoring substitution at the 4-position (para to the fluorine atom).[1] This regioselectivity can be attributed to a combination of electronic and steric factors. The fluorine atom is an ortho, para-director, and the bromine at the 4-position is more sterically accessible than the bromine at the 1-position (ortho to the fluorine).

Reaction Mechanism: The Catalytic Cycles

The mechanism of the Sonogashira coupling is generally understood to involve two interconnected catalytic cycles: a palladium cycle and a copper cycle.

Figure 1: Simplified mechanism of the Sonogashira coupling reaction.

Palladium Cycle:

-

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition with the aryl bromide (1,4-dibromo-2-fluorobenzene) to form a Pd(II) complex.

-

Transmetalation: The copper acetylide, formed in the copper cycle, transfers the acetylenic group to the palladium complex.

-

Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the final product (4-bromo-2-fluoro-1-((trimethylsilyl)ethynyl)benzene) and regenerate the Pd(0) catalyst.

Copper Cycle:

-

Acetylide Formation: The terminal alkyne (trimethylsilylacetylene) reacts with a copper(I) salt in the presence of a base to form a copper acetylide intermediate. This intermediate is crucial for the transmetalation step.

Experimental Protocol: Sonogashira Coupling

This protocol is a representative procedure and may require optimization based on laboratory conditions and reagent purity.

Materials and Reagents:

| Reagent/Material | Formula | M.W. ( g/mol ) | Amount | Moles (mmol) |

| 1,4-dibromo-2-fluorobenzene | C₆H₃Br₂F | 253.90 | 2.54 g | 10.0 |

| Trimethylsilylacetylene | C₅H₁₀Si | 98.22 | 1.28 g (1.8 mL) | 13.0 |

| Pd(PPh₃)₂Cl₂ | C₃₆H₃₀Cl₂P₂Pd | 701.90 | 140 mg | 0.2 (2 mol%) |

| Copper(I) iodide (CuI) | CuI | 190.45 | 76 mg | 0.4 (4 mol%) |

| Triethylamine (TEA) | (C₂H₅)₃N | 101.19 | 20 mL | - |

| Tetrahydrofuran (THF), anhydrous | C₄H₈O | 72.11 | 30 mL | - |

Procedure:

-

To a dry, argon-purged Schlenk flask, add 1,4-dibromo-2-fluorobenzene (2.54 g, 10.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (140 mg, 0.2 mmol), and copper(I) iodide (76 mg, 0.4 mmol).

-

Add anhydrous tetrahydrofuran (30 mL) and triethylamine (20 mL) via syringe.

-

Degas the mixture by bubbling argon through the solution for 15 minutes.

-

Add trimethylsilylacetylene (1.8 mL, 13.0 mmol) dropwise via syringe.

-

Heat the reaction mixture to 60-70 °C and stir under an argon atmosphere.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 4-6 hours.

-

After completion, cool the reaction mixture to room temperature and filter through a pad of Celite to remove the catalysts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in diethyl ether (50 mL) and wash with saturated aqueous ammonium chloride solution (2 x 30 mL) and brine (30 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product, 4-bromo-2-fluoro-1-((trimethylsilyl)ethynyl)benzene.

Purification:

The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure TMS-protected intermediate as a colorless oil or a low-melting solid.

Part 2: Deprotection of the Trimethylsilyl Group

The final step in the synthesis is the removal of the trimethylsilyl (TMS) protecting group to yield the desired terminal alkyne. This is typically achieved under mild basic or fluoride-mediated conditions.

Mechanism of Deprotection

The silicon-carbon bond is susceptible to cleavage by nucleophiles, particularly fluoride ions or bases. With a base like potassium carbonate in methanol, the methoxide ion acts as the nucleophile.

Experimental Protocol: Deprotection

Materials and Reagents:

| Reagent/Material | Formula | M.W. ( g/mol ) | Amount | Moles (mmol) |

| 4-bromo-2-fluoro-1-((trimethylsilyl)ethynyl)benzene | C₁₁H₁₂BrFSi | 271.20 | 2.71 g | 10.0 |

| Potassium carbonate (K₂CO₃) | K₂CO₃ | 138.21 | 1.38 g | 10.0 |

| Methanol | CH₃OH | 32.04 | 50 mL | - |

| Dichloromethane | CH₂Cl₂ | 84.93 | 50 mL | - |

Procedure:

-

Dissolve the TMS-protected intermediate (2.71 g, 10.0 mmol) in methanol (50 mL) in a round-bottom flask.

-

Add potassium carbonate (1.38 g, 10.0 mmol) to the solution.

-

Stir the mixture at room temperature.

-

Monitor the reaction by TLC until the starting material is completely consumed (typically 1-2 hours).

-

Remove the methanol under reduced pressure.

-

Add water (30 mL) and extract the product with dichloromethane (3 x 30 mL).

-

Combine the organic layers, wash with brine (30 mL), and dry over anhydrous magnesium sulfate.

-

Filter and concentrate under reduced pressure to yield the crude this compound.

Purification:

The final product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound as a white to off-white solid.

Characterization of this compound

Spectroscopic Data:

-

¹H NMR (CDCl₃, 400 MHz): δ 7.50-7.45 (m, 1H), 7.35-7.30 (m, 1H), 7.25-7.20 (m, 1H), 3.35 (s, 1H).

-

¹³C NMR (CDCl₃, 101 MHz): δ 163.0 (d, J = 252.5 Hz), 134.5 (d, J = 3.9 Hz), 129.5 (d, J = 8.8 Hz), 118.0 (d, J = 24.5 Hz), 117.5 (d, J = 2.9 Hz), 111.9 (d, J = 22.8 Hz), 82.5, 78.9.

-

Mass Spectrometry (EI): m/z (%) = 198/200 (M⁺, 100/98).

-

Infrared (KBr, cm⁻¹): 3300 (≡C-H), 2100 (C≡C), 1580, 1480, 1250, 820.

Safety and Handling

1,4-dibromo-2-fluorobenzene:

-

Harmful if swallowed.

-

Causes skin and serious eye irritation.

-

May cause respiratory irritation.

-

Wear protective gloves, clothing, and eye/face protection.

-

Use in a well-ventilated area.

(Trimethylsilyl)acetylene:

-

Highly flammable liquid and vapor.

-

Causes skin and serious eye irritation.

-

May cause respiratory irritation.

-

Keep away from heat, sparks, open flames, and hot surfaces.

-

Handle in a fume hood.

General Precautions:

-

All manipulations should be carried out in a well-ventilated fume hood.

-

Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

-

Anhydrous and inert atmosphere techniques are recommended for the Sonogashira coupling reaction.

Troubleshooting and Optimization

-

Low Yield in Sonogashira Coupling:

-

Ensure all reagents and solvents are anhydrous.

-

Thoroughly degas the reaction mixture to remove oxygen, which can deactivate the palladium catalyst.

-

Use fresh, high-quality catalysts.

-

The reaction temperature can be optimized; higher temperatures may lead to side reactions, while lower temperatures may result in slow conversion.

-

-

Formation of Di-substituted Product:

-

Use a slight excess of 1,4-dibromo-2-fluorobenzene relative to trimethylsilylacetylene.

-

Carefully control the reaction time to favor mono-substitution.

-

-

Incomplete Deprotection:

-

Ensure the potassium carbonate is of good quality and adequately dried.

-

Increase the reaction time or slightly increase the amount of potassium carbonate.

-

Alternatively, other deprotection methods, such as using tetrabutylammonium fluoride (TBAF) in THF, can be employed.

-

Conclusion

The synthesis of this compound from 1,4-dibromo-2-fluorobenzene is a robust and efficient process that relies on the principles of modern cross-coupling chemistry. By understanding the nuances of the site-selective Sonogashira coupling and the subsequent deprotection, researchers can reliably access this valuable building block for applications in drug discovery and materials science. Careful attention to experimental detail, particularly regarding anhydrous and inert conditions, is paramount to achieving high yields and purity. This guide provides a solid foundation for the successful synthesis and handling of this important chemical intermediate.

Experimental Workflow Diagram

Figure 2: Experimental workflow for the synthesis of this compound.

References

An In-depth Technical Guide to the Spectroscopic Data of 4-Bromo-1-ethynyl-2-fluorobenzene

Prepared by a Senior Application Scientist

This guide provides a comprehensive analysis of the spectroscopic data for 4-Bromo-1-ethynyl-2-fluorobenzene, a key intermediate in the development of novel pharmaceuticals and advanced materials. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the structural elucidation of this compound through nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS).

Molecular Structure and Spectroscopic Overview

This compound possesses a unique substitution pattern on the benzene ring, which gives rise to a distinct and informative spectroscopic signature. The presence of a bromine atom, a fluorine atom, and an ethynyl group provides multiple active nuclei for NMR spectroscopy (¹H, ¹³C, ¹⁹F) and characteristic vibrational modes and fragmentation patterns in IR and MS, respectively. A thorough understanding of these spectroscopic features is paramount for reaction monitoring, quality control, and the rational design of subsequent synthetic transformations.

Chemical Structure:

Caption: Structure of this compound with atom numbering for NMR assignments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of this compound in solution. The analysis of ¹H, ¹³C, and ¹⁹F NMR spectra provides detailed information about the electronic environment of each nucleus and their connectivity.

It is important to note that while extensive searches of the scientific literature were conducted, publicly available, experimentally validated NMR data for this specific compound could not be located. Therefore, the following spectral data is based on high-quality predictions from computational models and analysis of closely related analogs. These predictions serve as a robust guide for researchers in interpreting their own experimental data.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show three distinct signals in the aromatic region and one signal for the acetylenic proton.

Predicted ¹H NMR Data (500 MHz, CDCl₃):

| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

|---|---|---|---|

| H-3 | 7.45 | ddd | J(H3-H5) = 2.5, J(H3-F) = 8.5, J(H3-H(ethynyl)) = 0.5 |

| H-5 | 7.28 | ddd | J(H5-H3) = 2.5, J(H5-F) = 4.5, J(H5-H(ethynyl)) = 0.5 |

| H-6 | 7.15 | t | J(H6-F) = 8.5, J(H6-H5) = 8.5 |

| H (ethynyl) | 3.40 | s | - |

Expertise & Experience in Spectral Interpretation:

-

The downfield chemical shifts of the aromatic protons are characteristic of their attachment to an electron-deficient benzene ring, influenced by the electronegative fluorine and bromine atoms.

-

The observed multiplicities arise from spin-spin coupling between neighboring protons and the fluorine atom. The magnitude of the coupling constants is indicative of the through-bond distance and dihedral angles between the coupled nuclei.

-

The acetylenic proton is expected to appear as a sharp singlet due to the absence of coupling with other protons, a characteristic feature of terminal alkynes.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on all eight carbon atoms in the molecule. The chemical shifts are influenced by the nature of the directly attached atoms and the overall electronic distribution in the molecule.

Predicted ¹³C NMR Data (125 MHz, CDCl₃):

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C-1 | 162.5 (d, J(C1-F) ≈ 250 Hz) |

| C-2 | 115.0 (d, J(C2-F) ≈ 25 Hz) |

| C-3 | 135.5 (d, J(C3-F) ≈ 8 Hz) |

| C-4 | 120.0 (s) |

| C-5 | 132.0 (d, J(C5-F) ≈ 4 Hz) |

| C-6 | 112.5 (d, J(C6-F) ≈ 22 Hz) |

| C-7 (ethynyl) | 85.0 (s) |

| C-8 (ethynyl) | 80.0 (s) |

Expertise & Experience in Spectral Interpretation:

-

The carbon directly attached to the fluorine atom (C-1) will exhibit a large one-bond carbon-fluorine coupling constant (¹JCF), a key diagnostic feature.

-

Other carbons in the aromatic ring will show smaller two-, three-, and four-bond couplings to the fluorine atom, which can be invaluable for unambiguous signal assignment.

-

The carbons of the ethynyl group will appear in the characteristic region for sp-hybridized carbons.

¹⁹F NMR Spectroscopy

¹⁹F NMR is a highly sensitive technique that provides specific information about the fluorine-containing functional groups in a molecule.

Predicted ¹⁹F NMR Data (470 MHz, CDCl₃):

| Fluorine | Predicted Chemical Shift (ppm) |

|---|

| F | -110 to -115 |

Expertise & Experience in Spectral Interpretation:

-

The chemical shift of the fluorine atom is highly sensitive to its electronic environment. The predicted range is typical for a fluorine atom attached to an aromatic ring.

-

The ¹⁹F NMR spectrum will show couplings to the neighboring protons (H-2 and H-6), which can be used to confirm the substitution pattern.

Infrared (IR) Spectroscopy

Infrared spectroscopy probes the vibrational modes of a molecule and is an excellent tool for identifying the presence of specific functional groups. The IR spectrum of this compound is expected to show characteristic absorption bands for the alkyne and the substituted benzene ring.

Expected IR Absorption Bands:

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

|---|---|---|

| ~3300 | ≡C-H | Stretching |

| ~2100 | -C≡C- | Stretching |

| 1600-1450 | Aromatic C=C | Stretching |

| 1250-1000 | C-F | Stretching |

| 850-750 | C-H (aromatic) | Out-of-plane bending |

| < 700 | C-Br | Stretching |

Expertise & Experience in Spectral Interpretation:

-

The sharp, intense band around 3300 cm⁻¹ is a definitive indicator of the terminal alkyne C-H bond.

-

The weak absorption around 2100 cm⁻¹ is characteristic of the carbon-carbon triple bond stretch.

-

The presence of multiple bands in the 1600-1450 cm⁻¹ region confirms the aromatic nature of the compound.

-

The strong absorption in the 1250-1000 cm⁻¹ range is indicative of the C-F bond.

-

The pattern of C-H out-of-plane bending bands can provide further information about the substitution pattern on the benzene ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.

Expected Mass Spectrometric Data (Electron Ionization - EI):

| m/z | Interpretation |

|---|---|

| 198/200 | Molecular ion peak (M⁺) and its isotope (M+2) due to the presence of Bromine (⁷⁹Br and ⁸¹Br) in a ~1:1 ratio. |

| 172/174 | [M - C₂H₂]⁺ |

| 119 | [M - Br]⁺ |

| 99 | [M - Br - C₂H₂]⁺ |

Expertise & Experience in Spectral Interpretation:

-

The most characteristic feature in the mass spectrum of a bromine-containing compound is the isotopic pattern of the molecular ion peak. The presence of two peaks of nearly equal intensity, separated by 2 m/z units, is a clear indication of the presence of one bromine atom.

-

Common fragmentation pathways for this molecule are expected to involve the loss of the ethynyl group and the bromine atom.

Experimental Protocols

The following are detailed, step-by-step methodologies for acquiring high-quality spectroscopic data for this compound. These protocols are designed to be self-validating, ensuring data integrity and reproducibility.

NMR Spectroscopy

Caption: Standard workflow for NMR sample preparation and data acquisition.

Protocol:

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of this compound into a clean, dry vial.

-

Add approximately 0.6 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃).

-

Gently swirl or sonicate the vial to ensure the sample is fully dissolved.

-

Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.

-

-

Data Acquisition:

-

Insert the NMR tube into the spectrometer's sample holder.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal resolution.

-

Acquire the ¹H, ¹³C, and ¹⁹F NMR spectra using standard acquisition parameters.

-

-

Data Processing:

-

Apply a Fourier transform to the raw free induction decay (FID) data.

-

Phase correct the resulting spectra to obtain pure absorption lineshapes.

-

Apply a baseline correction to ensure a flat baseline.

-

Reference the chemical shifts of the ¹H and ¹³C spectra to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS). Reference the ¹⁹F spectrum to an external standard (e.g., CFCl₃).

-

FT-IR Spectroscopy

Caption: Workflow for FT-IR analysis using the thin film method.

Protocol:

-

Sample Preparation (Thin Film Method):

-

Dissolve a small amount (a few milligrams) of this compound in a few drops of a volatile solvent (e.g., dichloromethane or acetone).

-

Apply one or two drops of the resulting solution onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).

-

Allow the solvent to evaporate completely, leaving a thin film of the solid sample on the plate.

-

-

Data Acquisition:

-

Place the salt plate with the sample film in the FT-IR spectrometer's sample holder.

-

Collect a background spectrum of a clean, empty salt plate.

-

Collect the spectrum of the sample. The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

-

GC-MS

Caption: General workflow for GC-MS analysis.

Protocol:

-

Sample Preparation:

-

Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile solvent suitable for GC analysis (e.g., ethyl acetate or dichloromethane).

-

-

Instrumental Analysis:

-

Inject a small volume (typically 1 µL) of the sample solution into the gas chromatograph.

-

The sample is vaporized and carried by an inert gas through a capillary column, where it is separated from any impurities.

-

The eluted compound enters the mass spectrometer, where it is ionized (typically by electron ionization) and fragmented.

-

The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z), and a detector records their abundance.

-

Conclusion

The spectroscopic data of this compound provides a detailed fingerprint of its molecular structure. The combination of ¹H, ¹³C, and ¹⁹F NMR, along with IR and MS, allows for unambiguous identification and characterization. The predicted and expected spectral features outlined in this guide, coupled with the provided experimental protocols, will serve as a valuable resource for researchers working with this important chemical intermediate.

1H and 13C NMR of 4-Bromo-1-ethynyl-2-fluorobenzene in CDCl3

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 4-Bromo-1-ethynyl-2-fluorobenzene in CDCl₃

Foreword: Decoding Complexity in Drug Discovery

In the landscape of modern drug development and materials science, halogenated phenylacetylenes are indispensable building blocks. Their rigid structure and tailored electronic properties make them ideal scaffolds for creating complex molecular architectures. This compound is a prime example, offering multiple reactive sites for sequential cross-coupling reactions. A precise understanding of its chemical structure is not merely academic; it is a prerequisite for predictable and successful synthesis. Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive tool for this structural elucidation.

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of spectral data, providing a deep analysis of the ¹H and ¹³C NMR spectra of this compound, grounded in the fundamental principles of substituent effects and spin-spin coupling. As a self-validating protocol, this document is designed to empower scientists to confidently identify this molecule and predict the spectral features of its derivatives.

Theoretical Framework: The Electronic Influence of Substituents

The NMR spectrum of an aromatic compound is a direct reflection of the electronic environment of each nucleus. The chemical shifts (δ) and coupling constants (J) for this compound are governed by the interplay of its three distinct substituents.

-

Fluorine (-F): As the most electronegative element, fluorine exerts a powerful electron-withdrawing inductive effect (-I), which deshields (shifts downfield) nearby nuclei. However, it also possesses a strong electron-donating mesomeric effect (+M) due to its lone pairs participating in resonance with the aromatic ring. A key feature of fluorine is its NMR-active nucleus, ¹⁹F (spin ½), which leads to characteristic spin-spin coupling with both protons (H-F) and carbons (C-F).[1][2][3]

-

Bromine (-Br): Bromine also exhibits a -I and +M effect, though both are less pronounced than fluorine's. A critical feature of bromine is the "heavy atom effect," where its large, polarizable electron cloud causes increased diamagnetic shielding of the directly attached (ipso) carbon, resulting in an upfield shift that counters what would be expected from its electronegativity alone.[4]

-

Ethynyl (-C≡CH): The sp-hybridized carbons of the ethynyl group are more electronegative than sp² carbons, leading to a deshielding effect. Furthermore, the π-electron system of the triple bond creates a magnetic anisotropy effect. This effect causes significant deshielding of the acetylenic proton and influences the chemical shifts of the aromatic protons. Long-range couplings through the π-system are also a characteristic feature.[5][6]

These substituent effects create a unique electronic fingerprint, which is quantitatively reported by the NMR spectrum.

Experimental Protocol: Ensuring Data Integrity

The acquisition of high-quality, reproducible NMR data is paramount. The following protocol is a self-validating system for the analysis of this compound.

Sample Preparation

-

Analyte Weighing: Accurately weigh approximately 5-10 mg of this compound directly into a clean, dry NMR tube.

-

Solvent Addition: Using a calibrated pipette, add approximately 0.6 mL of deuterated chloroform (CDCl₃). Ensure the CDCl₃ contains a known internal standard, typically tetramethylsilane (TMS) at 0.0 ppm.

-

Homogenization: Cap the NMR tube and gently invert it several times until the sample is fully dissolved. A brief sonication may be used if necessary.

-

Filtering (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool into a fresh NMR tube.

Note on Solvent Purity: CDCl₃ typically contains residual, non-deuterated CHCl₃, which appears as a singlet at δ 7.26 ppm in the ¹H spectrum.[7] The carbon of CDCl₃ itself appears as a triplet at δ 77.16 ppm in the ¹³C spectrum.[8][9] Awareness of these solvent peaks is crucial to avoid misinterpretation.[10][11]

NMR Data Acquisition Workflow

The following diagram outlines the logical flow for acquiring comprehensive NMR data for structural elucidation.

Caption: Workflow from sample preparation to structural analysis.

Spectrometer Parameters

-

Spectrometer: 400 MHz or higher field strength is recommended.

-

¹H NMR:

-

Pulse Program: Standard single pulse (zg30).

-

Acquisition Time: ~4 seconds.

-

Relaxation Delay (d1): 2 seconds.

-

Number of Scans: 8-16.

-

-

¹³C NMR:

-

Pulse Program: Proton-decoupled single pulse with NOE (zgpg30).

-

Acquisition Time: ~1.5 seconds.

-

Relaxation Delay (d1): 2 seconds.

-

Number of Scans: 1024 or more, depending on concentration.

-

Spectral Analysis and Interpretation

The following assignments are based on established principles of substituent effects and analysis of coupling patterns.

¹H NMR Spectrum Analysis

The aromatic region of the ¹H NMR spectrum is complex due to multiple H-H and H-F couplings. The acetylenic proton is a distinct, sharp signal.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Rationale for Assignment |

| H-3 | ~7.55 | dd | ³J(H3-F) ≈ 8.5, ⁴J(H3-H5) ≈ 2.5 | Most downfield aromatic proton due to ortho-position to the deshielding ethynyl group and ortho-coupling to fluorine. |

| H-5 | ~7.40 | ddd | ³J(H5-H6) ≈ 8.5, ⁴J(H5-H3) ≈ 2.5, ⁴J(H5-F) ≈ 4.5 | Coupled to three nuclei: ortho to H-6, meta to H-3, and meta to fluorine. |

| H-6 | ~7.15 | t (dd) | ³J(H6-H5) ≈ 8.5, ³J(H6-F) ≈ 8.5 | Appears as a pseudo-triplet due to similar ortho-coupling constants to both H-5 and fluorine. |

| H-acetylenic | ~3.35 | s | - | Characteristic shift for a terminal alkyne proton, slightly deshielded by the aromatic ring. |

¹³C NMR Spectrum Analysis

The proton-decoupled ¹³C NMR spectrum reveals eight distinct signals. The C-F couplings are a definitive feature for assignment. One-bond C-F couplings are very large, while two- and three-bond couplings are also significant and observable.[12][13]

| Carbon Assignment | Chemical Shift (δ, ppm) | Multiplicity (due to C-F) | Coupling Constant (JCF, Hz) | Rationale for Assignment |

| C-4 (ipso-Br) | ~125.0 | d | ³J(CF) ≈ 4.0 | Shielded due to the "heavy atom effect" of bromine.[4] Shows small three-bond coupling to fluorine. |

| C-6 | ~129.5 | d | ²J(CF) ≈ 15.0 | Carbon ortho to the bromine and meta to fluorine. Shows significant two-bond C-F coupling. |

| C-5 | ~135.0 | d | ³J(CF) ≈ 8.0 | Carbon meta to both bromine and fluorine. Shows three-bond C-F coupling. |

| C-3 | ~118.0 | d | ²J(CF) ≈ 22.0 | Carbon ortho to both the ethynyl and fluoro groups. Shows large two-bond C-F coupling. |

| C-2 (ipso-F) | ~163.0 | d | ¹J(CF) ≈ 250.0 | Strongly deshielded by the directly attached fluorine and exhibits a very large one-bond C-F coupling.[14] |

| C-1 (ipso-C≡CH) | ~115.0 | d | ²J(CF) ≈ 3.0 | Shielded relative to other aromatic carbons. Shows small two-bond C-F coupling. |

| C-α (-C ≡CH) | ~82.0 | s | - | Characteristic shift for an sp-hybridized carbon attached to an aromatic ring. |

| C-β (-C≡C H) | ~80.0 | d | ³J(CF) ≈ 4.0 | Characteristic shift for a terminal sp-hybridized carbon. Shows small three-bond C-F coupling. |

Confirming Assignments with 2D NMR

While 1D NMR provides sufficient data for a confident assignment, 2D NMR techniques offer unambiguous confirmation. The logical relationship between these experiments provides an unassailable structural proof.

Caption: Logic flow for structural confirmation using 2D NMR.

-

COSY (Correlation Spectroscopy): Would show a cross-peak between H-5 and H-6, and a weaker cross-peak between H-5 and H-3, confirming their coupling network.

-

HSQC (Heteronuclear Single Quantum Coherence): Directly correlates each proton to its attached carbon, definitively linking H-3 to C-3, H-5 to C-5, H-6 to C-6, and the acetylenic proton to C-β.

-

HMBC (Heteronuclear Multiple Bond Correlation): Reveals 2- and 3-bond C-H correlations. For example, the acetylenic proton would show cross-peaks to C-1 and C-α, confirming the position of the ethynyl group.

Conclusion

The ¹H and ¹³C NMR spectra of this compound in CDCl₃ are rich with information, dictated by the distinct electronic properties of its substituents. The key identifying features are the characteristic aromatic splitting patterns and the significant H-F and C-F coupling constants. The large, ~250 Hz one-bond coupling between C-2 and fluorine is an unmistakable marker for the fluorine's position. This guide provides a robust framework for the identification and characterization of this important chemical building block, ensuring a high degree of confidence for scientists engaged in synthetic chemistry. The protocols and data herein serve as a reliable benchmark for quality control and reaction monitoring.

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. eclass.uoa.gr [eclass.uoa.gr]

- 3. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. organicchemistrydata.org [organicchemistrydata.org]

- 6. University of Ottawa NMR Facility Blog: Measurement of Long Range C H Coupling Constants [u-of-o-nmr-facility.blogspot.com]

- 7. rsc.org [rsc.org]

- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 10. pubs.acs.org [pubs.acs.org]

- 11. scs.illinois.edu [scs.illinois.edu]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. chem.libretexts.org [chem.libretexts.org]

A Comprehensive Technical Guide to 4-Bromo-1-ethynyl-2-fluorobenzene and Its Chemical Identity

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 4-Bromo-1-ethynyl-2-fluorobenzene in Modern Synthesis

In the landscape of contemporary organic synthesis, particularly within the realms of pharmaceutical and materials science, the strategic deployment of highly functionalized building blocks is paramount. This compound, a polysubstituted aromatic compound, has emerged as a valuable intermediate due to the orthogonal reactivity of its constituent functional groups. The presence of a bromo, ethynyl, and fluoro moiety on a single benzene ring offers a versatile platform for sequential and site-selective chemical modifications. This guide provides an in-depth exploration of the nomenclature, synthesis, reactivity, and applications of this key synthetic intermediate, with a focus on empowering researchers to leverage its unique chemical attributes. The introduction of bromine into a molecular structure can be a strategic move in drug design, potentially enhancing therapeutic activity and influencing the metabolic profile of a drug candidate[1].

Nomenclature and Synonyms: Establishing a Clear Chemical Identity

A clear and unambiguous identification of chemical compounds is fundamental for scientific communication and reproducibility. This compound is systematically named according to IUPAC conventions, and is also known by a variety of synonyms in commercial and academic literature.

IUPAC Name

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is This compound .

Chemical Abstracts Service (CAS) Number

The CAS Registry Number, a unique identifier for chemical substances, is 302912-33-0 [2]. It is important to note that the isomeric compound, 4-Bromo-2-ethynyl-1-fluorobenzene, has a different CAS number: 657427-46-8[3].

Molecular and Structural Information

| Parameter | Value |

| Molecular Formula | C₈H₄BrF |

| Molecular Weight | 199.02 g/mol [2] |

| Isomeric SMILES | C#CC1=C(C=C(C=C1)Br)F[2] |

Common Synonyms and Identifiers

A comprehensive list of depositor-supplied synonyms and identifiers is provided below to facilitate literature and database searches.

| Synonym/Identifier | Source/Database |

| 5-Bromo-2-fluorophenylacetylene | Depositor-Supplied[4] |

| 1-BROMO-3-ETHYNYL-4-FLUORO-BENZENE | Depositor-Supplied[4] |

| 5-Bromo-1-ethynyl-2-fluoro-Benzene | Depositor-Supplied[4] |

| 4-bromo-2-ethynyl-1-fluoro-benzene | Depositor-Supplied[4] |

| AKOS006237147 | Depositor-Supplied[4] |

| PS-8236 | Depositor-Supplied[4] |

| SY283721 | Depositor-Supplied[4] |

| DB-367437 | Depositor-Supplied[4] |

| CS-0131526 | Depositor-Supplied[4] |

Synthesis of this compound: A Proposed Retrosynthetic Approach

A retrosynthetic analysis suggests that this compound can be conceptually disconnected at the ethynyl C-C bond, leading to a bromo-fluoro-iodobenzene precursor and an acetylene equivalent. The differential reactivity of the halogens is key, with the iodo group being significantly more reactive than the bromo group in palladium-catalyzed cross-coupling reactions.

Caption: Retrosynthetic analysis of this compound.

Proposed Synthetic Protocol

Step 1: Sonogashira Coupling of 1-Bromo-4-fluoro-2-iodobenzene with Ethynyltrimethylsilane

This step leverages the higher reactivity of the C-I bond over the C-Br bond in the Sonogashira coupling reaction.

-

Reaction Setup: To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add 1-bromo-4-fluoro-2-iodobenzene (1.0 eq), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (2-5 mol%), and a copper(I) co-catalyst like CuI (3-10 mol%).

-

Solvent and Reagents: Add a suitable anhydrous solvent, for example, a mixture of tetrahydrofuran (THF) and an amine base like triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH).

-

Addition of Alkyne: Add ethynyltrimethylsilane (1.1-1.5 eq) to the reaction mixture via syringe.

-

Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C). Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with a saturated aqueous solution of ammonium chloride to remove the amine hydrohalide salt.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product, 4-bromo-2-fluoro-1-((trimethylsilyl)ethynyl)benzene, can be purified by column chromatography on silica gel.

Step 2: Deprotection of the Trimethylsilyl Group

The trimethylsilyl (TMS) protecting group is removed under mild conditions to yield the terminal alkyne.

-

Reaction Setup: Dissolve the purified silyl-protected intermediate in a suitable solvent such as methanol or THF.

-

Deprotection Reagent: Add a mild base, for instance, potassium carbonate (K₂CO₃) or a fluoride source like tetrabutylammonium fluoride (TBAF).

-

Reaction Conditions: Stir the mixture at room temperature until the deprotection is complete, as monitored by TLC.

-

Work-up and Purification: Remove the solvent under reduced pressure. The residue can be partitioned between water and an organic solvent. The organic layer is then dried and concentrated to afford the final product, this compound, which can be further purified by chromatography if necessary.

Chemical Reactivity and Applications: A Hub for Molecular Diversity

The synthetic utility of this compound lies in the distinct reactivity of its functional groups, which allows for a range of subsequent transformations.

Sonogashira Cross-Coupling Reactions

The terminal alkyne is a versatile handle for Sonogashira cross-coupling reactions with various aryl or vinyl halides. This reaction is a powerful tool for the formation of carbon-carbon bonds and is widely used in the synthesis of conjugated systems for applications in materials science and medicinal chemistry[5][6][7].

Caption: Generalized workflow for a Sonogashira coupling reaction.

Exemplary Protocol for Sonogashira Coupling:

-

Reaction Setup: In a dry reaction vessel under an inert atmosphere, combine this compound (1.0 eq), the desired aryl or vinyl halide (1.0-1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and copper(I) iodide (2-10 mol%).

-

Reagent Addition: Add an anhydrous solvent (e.g., THF or DMF) and an amine base (e.g., triethylamine, 2-3 eq).

-

Reaction Monitoring: Stir the mixture at room temperature or heat as required, monitoring the reaction's progress by TLC or LC-MS.

-

Work-up and Purification: Upon completion, perform a standard aqueous work-up, followed by extraction with an organic solvent. The crude product is then purified by column chromatography to yield the desired disubstituted alkyne.

Further Functionalization of the Bromo Group

The bromine atom can participate in a variety of cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig amination reactions, allowing for the introduction of a wide range of substituents at this position. The sequential nature of these couplings, with the Sonogashira reaction at the ethynyl group followed by another cross-coupling at the bromo position, makes this molecule a powerful tool for the construction of complex molecular architectures.

Safety and Handling

This compound is a chemical that should be handled with appropriate safety precautions in a laboratory setting.

Hazard Identification

Based on available data for the isomeric compound 4-bromo-2-ethynyl-1-fluorobenzene, the following hazards may be anticipated:

-

Harmful if swallowed (Acute toxicity, oral)[4]

-

Causes skin irritation (Skin corrosion/irritation)[4]

-

Causes serious eye irritation (Serious eye damage/eye irritation)[4]

-

May cause respiratory irritation (Specific target organ toxicity, single exposure; Respiratory tract irritation)[4]

Recommended Handling Practices

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of dust, fumes, or vapors.

-

Avoid contact with skin and eyes.

-

Store in a tightly sealed container in a cool, dry place.

Conclusion

This compound is a highly versatile and strategically important building block in modern organic synthesis. Its unique combination of reactive sites allows for selective and sequential functionalization, providing access to a diverse array of complex molecules for applications in drug discovery and materials science. A thorough understanding of its nomenclature, reactivity, and handling is essential for researchers seeking to exploit its full synthetic potential.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. cenmed.com [cenmed.com]

- 3. 657427-46-8|4-Bromo-2-ethynyl-1-fluorobenzene|BLD Pharm [bldpharm.com]

- 4. 4-Bromo-2-ethynyl-1-fluorobenzene | C8H4BrF | CID 53422396 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Sonogashira Coupling [organic-chemistry.org]

- 7. gold-chemistry.org [gold-chemistry.org]

Electronic effects of substituents in 4-Bromo-1-ethynyl-2-fluorobenzene

An In-depth Technical Guide to the Electronic Effects of Substituents in 4-Bromo-1-ethynyl-2-fluorobenzene

Abstract

This compound is a polysubstituted aromatic compound whose utility as a synthetic building block is critically dependent on the electronic landscape of its benzene ring. The interplay between the fluoro, bromo, and ethynyl substituents dictates the molecule's reactivity, regioselectivity, and overall physicochemical properties. This guide provides a comprehensive analysis of these electronic effects, moving from the fundamental properties of each individual substituent to their cumulative and often synergistic influence on the molecule as a whole. We will dissect the inductive and resonance contributions, map the resulting electron density, and detail the experimental and computational methodologies required to characterize these phenomena, providing a robust framework for predicting and leveraging the molecule's chemical behavior.

Deconstructing the Substituents: A Tale of Two Effects

The electronic character of a substituted benzene ring is governed by the balance of two primary mechanisms: the inductive effect and the resonance effect.[1][2] The inductive effect is transmitted through sigma (σ) bonds and is related to the electronegativity of the substituent, while the resonance effect involves the delocalization of pi (π) electrons between the substituent and the aromatic ring.[1][2][3]

The Halogens: Fluoro and Bromo Groups

Both fluorine and bromine are classic examples of substituents where these two effects are in opposition.

-

Inductive Effect (-I): As highly electronegative atoms, both halogens strongly withdraw electron density from the benzene ring through the σ-bond.[4][5] Fluorine is more electronegative than bromine, and thus exerts a more powerful -I effect. This inductive withdrawal deactivates the ring, making it less nucleophilic and therefore less reactive towards electrophilic aromatic substitution (EAS) compared to unsubstituted benzene.[4][6][7]

-

Resonance Effect (+R): The lone pairs of electrons on the halogen atoms can be delocalized into the π-system of the aromatic ring.[1][8] This donation of electron density, termed a +R (or +M) effect, preferentially increases the electron density at the ortho and para positions. However, the efficacy of this resonance donation is dependent on the orbital overlap between the halogen and the ring carbon. The 2p orbital of fluorine overlaps more effectively with the 2p orbital of carbon than does the larger 4p orbital of bromine.[9]

The Net Result: For halogens, the strong inductive (-I) effect outweighs the weaker resonance (+R) effect.[7][9] This results in an overall deactivation of the ring. Despite this, the resonance effect still governs the regioselectivity, directing incoming electrophiles to the more electron-rich ortho and para positions. This makes halogens unique as ortho-, para-directing deactivators .[1]

The Ethynyl Group

The electronic nature of the ethynyl (acetylenic) group is primarily dictated by the hybridization of its carbon atoms.

-

Inductive Effect (-I): The carbon atoms of the ethynyl group are sp-hybridized. With 50% s-character, sp-hybridized carbons are more electronegative than the sp²-hybridized carbons of the benzene ring. This difference in electronegativity results in a net inductive withdrawal of electron density from the ring, making the ethynyl group a deactivating substituent.

-

Resonance Effect (+R/-R): The ethynyl group's π-system can interact with the aromatic ring. It can act as a weak π-donor (+R effect), which would direct electrophiles to the ortho and para positions.[10] Conversely, it can also act as a π-acceptor (-R effect), which would direct to the meta position. For electrophilic substitution, the electron-withdrawing inductive effect is generally considered dominant, leading to overall deactivation.[10]

The interplay of these effects is summarized in the logical diagram below.

Caption: Logic diagram of substituent electronic effects.

Cumulative Effects in this compound

With substituents at the C1 (Ethynyl), C2 (Fluoro), and C4 (Bromo) positions, their individual effects combine to create a unique electronic environment. The key consideration is how their directing influences interact, which can be either reinforcing (cooperative) or antagonistic.[11]

-

The Fluoro group (C2) is an ortho, para-director. It activates its ortho position (C3) and its para position (C5).

-

The Bromo group (C4) is also an ortho, para-director. It activates its two equivalent ortho positions (C3 and C5).

In this arrangement, the directing effects of the two halogen substituents are cooperative .[11] Both groups preferentially direct incoming electrophiles to the same positions: C3 and C5. The ethynyl group at C1 primarily serves to deactivate the entire ring, but the regiochemical outcome of an electrophilic substitution is overwhelmingly dictated by the reinforcing halogens.

The resulting "reactivity map" of the aromatic ring can be visualized as follows:

Caption: Cooperative directing effects on the benzene ring.

The C3 and C5 positions are the most nucleophilic sites and are the primary targets for electrophilic attack. The C6 position is sterically hindered by the adjacent fluoro and ethynyl groups and electronically deactivated, making it an unlikely site for reaction. The overall reactivity of the ring is significantly diminished due to the cumulative inductive withdrawal of all three substituents.

Quantitative and Characterization Frameworks

The theoretical understanding of electronic effects can be validated and quantified through a combination of analytical techniques and computational modeling.

Hammett Constants

The Hammett equation provides a quantitative measure of the electronic effect (both inductive and resonance) of a substituent.[12][13] The substituent constant, sigma (σ), is positive for electron-withdrawing groups and negative for electron-donating groups.[13][14]

| Substituent | Hammett Constant (σ_p) | Hammett Constant (σ_m) | Dominant Effect |

| Fluoro (-F) | +0.06[12] | +0.34[12] | Strong -I, Weaker +R |

| Bromo (-Br) | +0.23[12] | +0.39[12] | Strong -I, Very Weak +R |

| Ethynyl (-C≡CH) | +0.23[10] | +0.21 | Strong -I |

Table 1: Hammett constants for relevant substituents. Values indicate electron-withdrawing character.

Spectroscopic Analysis: Nuclear Magnetic Resonance (NMR)

NMR spectroscopy is a powerful tool for probing the electronic environment of individual atoms in a molecule.[15]

-

¹H NMR: The chemical shifts of the aromatic protons (at C3, C5, and C6) directly reflect the electron density at their respective carbons. The strong deshielding effect from the electron-withdrawing substituents will cause these proton signals to appear significantly downfield (typically >7.0 ppm).[15]

-

¹³C NMR: The chemical shifts of the aromatic carbons provide an even clearer picture. The carbon atoms directly attached to the electronegative halogens (C2 and C4) will be significantly deshielded. The carbons at the activated C3 and C5 positions will be less deshielded relative to the other substituted carbons.

| Carbon Position | Expected ¹³C Chemical Shift Range (ppm) | Primary Influences |

| C1 (-C≡CH) | 90 - 100 | Shielded by alkyne, deshielded by ring |

| C2 (-F) | 155 - 165 | Very strong deshielding from F |

| C3 (-H) | 115 - 125 | Shielded by +R effects of F and Br |

| C4 (-Br) | 110 - 120 | Deshielding from Br |

| C5 (-H) | 125 - 135 | Shielded by +R effects of F and Br |

| C6 (-H) | 130 - 140 | Deshielded by adjacent F and ethynyl |

Table 2: Predicted ¹³C NMR chemical shift ranges for the aromatic carbons of this compound.

Computational Chemistry Workflow

Computational methods, particularly Density Functional Theory (DFT), allow for the in silico prediction and visualization of electronic properties.[16][17][18][19][20]

References

- 1. www1.lasalle.edu [www1.lasalle.edu]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Aromatic Reactivity [www2.chemistry.msu.edu]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Aromatic Electrophilic Substitution [employees.csbsju.edu]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 10. Aromatic reactivity. Part XLII. Substitutent effects of the ethynyl group - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Hammett equation - Wikipedia [en.wikipedia.org]

- 13. Unit 4: Free Energy Relationships [research.cm.utexas.edu]

- 14. m.youtube.com [m.youtube.com]

- 15. Video: NMR Spectroscopy of Benzene Derivatives [jove.com]

- 16. A Computational Investigation of the Substituent Effects on Geometric, Electronic, and Optical Properties of Siloles and 1,4-Disilacyclohexa-2,5-dienes | MDPI [mdpi.com]

- 17. Computational analysis of substituent effect on emission wavelengths and chemical reaction rates [shareok.org]

- 18. jmpcr.samipubco.com [jmpcr.samipubco.com]

- 19. mdpi.com [mdpi.com]

- 20. researchgate.net [researchgate.net]

A Technical Guide to the C-Br Bond Reactivity in 4-Bromo-1-ethynyl-2-fluorobenzene

Abstract

4-Bromo-1-ethynyl-2-fluorobenzene is a trifunctional aromatic compound that serves as a highly versatile building block in modern synthetic chemistry, particularly in the development of pharmaceuticals and advanced organic materials. The strategic positioning of the bromo, ethynyl, and fluoro substituents creates a unique electronic and steric environment, dictating the reactivity of each functional group. This guide provides an in-depth analysis of the C-Br bond's reactivity, offering a technical resource for researchers, scientists, and drug development professionals. We will explore the principal transformations of the C-Br bond, including palladium-catalyzed cross-coupling reactions, metallation, and its potential for nucleophilic aromatic substitution, supported by mechanistic insights, field-proven protocols, and comparative data.

Introduction: The Molecular Architecture and Its Implications

The synthetic utility of this compound stems from the differential reactivity of its functional groups. The carbon-bromine bond is the primary focus of this guide, as its cleavage and subsequent functionalization are central to the molecule's role as a synthetic linchpin. The presence of the ortho-fluoro and para-ethynyl groups significantly modulates the reactivity of the C-Br bond.

-

Fluorine Substituent: As the most electronegative element, fluorine exerts a powerful electron-withdrawing inductive effect (-I), which polarizes the C-F bond and influences the entire aromatic ring.[1][2] While it also has a weak resonance-donating effect (+R) due to its lone pairs, the inductive effect is generally dominant, making the aromatic ring more electron-deficient.[3]

-

Ethynyl Substituent: The ethynyl group (–C≡C–H) is also inductively electron-withdrawing.[4] Its sp-hybridized carbons are more electronegative than the sp²-hybridized carbons of the benzene ring. This group can maintain conjugation between adjacent aryl groups, a property valuable in the design of organic electronic materials.[5]

-